N-(3,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-(3,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 3,5-difluorobenzyl group and two methyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3,5-difluorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-(3,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(3,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Difluorobenzyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- 3,5-Difluorobenzyl mercaptan
- 3,5-Difluorobenzyl bromide
Uniqueness
N-(3,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its difluorobenzyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14ClF2N3 |
---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-8-12(7-17(2)16-8)15-6-9-3-10(13)5-11(14)4-9;/h3-5,7,15H,6H2,1-2H3;1H |
InChI Key |
MTXKJVFRPIVIHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC(=C2)F)F)C.Cl |
Origin of Product |
United States |
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